4-Ethyl-6-iodoquinoline
Description
4-Ethyl-6-iodoquinoline is a halogenated quinoline derivative characterized by an ethyl substituent at the 4-position and an iodine atom at the 6-position of the quinoline core. Quinoline scaffolds are valued for their aromatic heterocyclic structure, which allows for diverse functionalization, influencing reactivity, solubility, and biological activity . The ethyl group (electron-donating) and iodine (electron-withdrawing) in 4-Ethyl-6-iodoquinoline likely confer unique electronic and steric properties, distinguishing it from analogs with other substituents (e.g., chloro, ethoxy, or sulfonyl groups).
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
4-ethyl-6-iodoquinoline |
InChI |
InChI=1S/C11H10IN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3 |
InChI Key |
DYNNBAONCPWZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone reacts with ethyl 4-chloro-3-oxobutanoate in the presence of trifluoroacetic acid as a catalyst . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .
Industrial Production Methods
Industrial production of 4-Ethyl-6-iodoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and substituted phenols in refluxing acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Quinolines: Products with various functional groups replacing the iodine atom.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Scientific Research Applications
4-Ethyl-6-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential antibacterial, antifungal, and antiviral properties.
Photophysics: Utilized in the design of phototherapeutic agents and dyes.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-iodoquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The iodine substituent may enhance binding affinity to these targets, leading to increased biological activity.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
The following table compares 4-Ethyl-6-iodoquinoline (inferred properties) with structurally related compounds from the evidence:
Electronic and Steric Effects
- Iodine vs. Chlorine : Iodine’s larger atomic radius and polarizability enhance halogen bonding, critical in drug-receptor interactions . Chlorine, being smaller and more electronegative, increases electrophilicity but reduces steric hindrance.
- Ethyl vs. Ethoxy (ether) provides resonance stabilization but may reduce metabolic stability .
Research Findings and Trends
- Pharmaceutical Development: Iodinated quinolines are prioritized in kinase inhibitor design due to halogen bonding with ATP-binding pockets .
- Material Science: Ethyl-substituted quinolines show promise in organic semiconductors, where alkyl chains improve film-forming properties .
- Safety: Iodine-containing compounds require stringent safety protocols, as highlighted in SDS for 4-Iodoisoquinoline (e.g., PPE, emergency rinsing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
